![molecular formula C16H19ClN2O3 B4539211 ethyl 6-(chloromethyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4539211.png)
ethyl 6-(chloromethyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds structurally related to ethyl 6-(chloromethyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, often involves multicomponent reactions that proceed under mild conditions. For instance, a multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates in the presence of 2,2-dichloroacetyl chloride has been reported, showcasing the synthetic versatility of such compounds (Pekparlak et al., 2018). These reactions are pivotal in constructing the pyrimidine core and incorporating diverse functional groups, offering a broad range of chemical modifications.
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction and spectroscopic characterizations (FT-IR, 1H, and 13C NMR), are essential for confirming the structure of pyrimidine derivatives. Density Functional Theory (DFT) calculations have also been employed to support experimental findings and provide insights into the electronic structure and vibrational frequencies of such molecules (Pekparlak et al., 2018). These analytical techniques are crucial for elucidating the complex molecular architecture of ethyl 6-(chloromethyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and related compounds.
Chemical Reactions and Properties
The chemical behavior of ethyl 6-(chloromethyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is influenced by its functional groups, leading to diverse reactivity patterns such as nucleophilic substitution and ring expansion reactions. For example, reactions with thiophenolates can result in either ring expansion or nucleophilic substitution, depending on various reaction parameters such as reagent ratio, reaction time, and temperature (Fesenko et al., 2010). These properties highlight the compound's utility in synthetic chemistry for constructing complex molecular architectures.
properties
IUPAC Name |
ethyl 4-(chloromethyl)-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-3-19-12(10-17)13(15(20)22-4-2)14(18-16(19)21)11-8-6-5-7-9-11/h5-9,14H,3-4,10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMSFRFHUPQLEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(chloromethyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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